molecular formula C23H13FO3 B11601128 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11601128
M. Wt: 356.3 g/mol
InChI Key: SQWRMTHBWBQNLH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a furochromenone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-fluorobenzaldehyde with a suitable phenyl-substituted compound, followed by cyclization using a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which may exhibit different biological activities .

Scientific Research Applications

3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H13FO3

Molecular Weight

356.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H13FO3/c24-16-8-6-15(7-9-16)20-13-26-21-12-22-18(10-19(20)21)17(11-23(25)27-22)14-4-2-1-3-5-14/h1-13H

InChI Key

SQWRMTHBWBQNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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